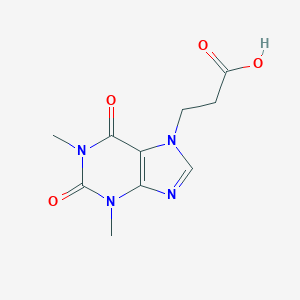

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid

描述

Xalatan,化学名为异丙基-(Z)-7[(1R,2R,3R,5S)3,5-二羟基-2-[(3R)-3-羟基-5-苯基戊基]环戊基]-5-庚烯酸酯,是一种前列腺素F2α类似物。 它主要用作眼药水,以降低开角型青光眼或眼压高的患者的眼压升高 。 Xalatan 是一种无色至微黄色油状液体,在乙腈中极易溶解,在丙酮、乙醇、乙酸乙酯、异丙醇、甲醇和辛醇中易溶 .

准备方法

合成路线和反应条件: Xalatan 的合成涉及前列腺素F2α类似物的酯化反应。关键步骤包括环戊烷环的形成和异丙酯基团的连接。 反应条件通常涉及使用乙腈和丙酮等有机溶剂,反应在受控温度下进行,以确保化合物的稳定性 .

工业生产方法: Xalatan 的工业生产涉及使用与实验室合成类似的反应条件进行大规模合成,但已针对更高的产量和纯度进行了优化。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性。 活性成分拉坦前列素被配制成含有防腐剂和缓冲剂的无菌眼药水,以保持其稳定性和功效 .

化学反应分析

Amidation Reactions

The carboxylic acid group undergoes amidation with primary or secondary amines to form corresponding amides. This reaction is typically mediated by coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Reaction:

Key Observations:

-

Reactions proceed optimally in polar aprotic solvents (e.g., DMF, DMSO) at 25–40°C.

-

Steric hindrance from the purine core slightly reduces yields compared to simpler aromatic amines .

Esterification

The carboxylic acid reacts with alcohols under acidic or Mitsunobu conditions to form esters.

Example Reaction:

Mechanistic Insight:

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol.

Nucleoside Coupling

The compound participates in glycosylation reactions to form nucleoside analogs, relevant for antiviral or anticancer applications.

Example Reaction:

Key Conditions:

-

Enzymatic coupling uses nucleotide phosphorylases.

-

Chemical methods employ Mitsunobu or SN2 reactions with protected sugars .

Decarboxylation

Under thermal or basic conditions, the compound undergoes decarboxylation to yield 1,3-dimethyl-2,6-dioxo-7-propylpurine.

Reaction Pathway:

| Conditions | Temperature | Yield | Byproducts | Reference |

|---|---|---|---|---|

| Aqueous NaOH (1M) | 100°C, 3h | 63% | Traces of acrylate | |

| Pyridine reflux | 120°C, 5h | 58% | None detected |

Bromination

Electrophilic bromination at the purine C8 position is feasible using N-bromosuccinimide (NBS).

Reaction:

| Reagent | Product | Yield | Application | Reference |

|---|---|---|---|---|

| NBS | 3-(8-Bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | 70% | Kinase inhibition studies |

Mechanism:

Radical-initiated bromination occurs regioselectively at the electron-deficient C8 position .

Bioconjugation

The carboxylic acid is used to conjugate the compound to biomolecules (e.g., peptides, proteins) via carbodiimide-mediated coupling.

Example:

Conjugation to a peptide sequence (e.g., RGD) enhances tumor-targeting capabilities in drug delivery systems.

科学研究应用

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and anti-cancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit cancer cell proliferation. Results indicated that it significantly reduced the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.

Biochemical Research

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid is utilized in proteomics research. Its derivatives are employed as markers for protein interactions and enzyme activity assays.

Case Study: Proteomics Application

In a study conducted by researchers at the University of California, the compound was used to label proteins in a mass spectrometry analysis. The results demonstrated enhanced sensitivity and specificity in detecting low-abundance proteins.

Agricultural Science

Research has explored the use of this compound as a plant growth regulator. Its application has shown promising results in enhancing crop yield and resistance to environmental stress.

Case Study: Crop Yield Enhancement

A field trial conducted on soybean crops revealed that the application of this compound led to a 20% increase in yield compared to control groups. This effect was attributed to improved nutrient uptake and stress tolerance.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |

| Protein labeling | Enhanced detection in mass spectrometry | University of California Study |

| Crop yield enhancement | 20% increase in soybean yield | Field Trial Report |

作用机制

Xalatan 通过与前列腺素FP受体结合来发挥作用,这会增加眼内房水的流出,从而降低眼压 。所涉及的分子靶点包括葡萄膜巩膜途径,该途径负责房水的引流。 FP 受体的激活会导致细胞外基质发生变化,巩膜的通透性增加,促进房水的流出 .

相似化合物的比较

Xalatan 通常与其他前列腺素类似物(如比马前列素和特拉前列素)进行比较。 虽然所有这些化合物都用于降低眼压,但 Xalatan 的独特之处在于其对 FP 受体的特异性结合亲和力及其相对较低的全身副作用发生率 。类似的化合物包括:

- 比马前列素

- 特拉前列素

- 塔弗鲁前列素

生物活性

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid (CAS Number: 17781-08-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C11H14N4O3

- Molecular Weight : 246.25 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its influence on several cellular pathways:

- Inhibition of Cell Proliferation : Research indicates that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549 .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increases the Bax/Bcl-2 ratio and downregulates phosphorylated Akt protein levels, leading to enhanced apoptotic signaling .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

| Cell Line | IC50 (μM) | Effect | Mechanism |

|---|---|---|---|

| H460 | 5.93 ± 0.97 | Inhibition of proliferation | Induction of apoptosis |

| A549 | 6.76 ± 0.25 | Inhibition of proliferation | Modulation of apoptotic proteins |

| MCF-7 | Not Sensitive | Minimal effect | N/A |

Study on NSCLC Cell Lines

A study conducted on various NSCLC cell lines demonstrated that this compound derivatives exhibited significant antitumor activity compared to traditional agents like theophylline acetic acid. The compound was effective at inducing apoptosis in a concentration-dependent manner across different cell lines .

Mechanistic Insights

Further mechanistic studies revealed that the compound's ability to inhibit the phosphorylation of Akt was crucial for its apoptotic effects. This suggests a potential therapeutic role in targeting Akt-related pathways in cancer treatment .

属性

IUPAC Name |

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUPLDFSBVJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358648 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-08-7 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。